![molecular formula C7H13ClFN B1381629 Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 478866-38-5](/img/structure/B1381629.png)
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 478866-38-5 . It has a molecular weight of 165.64 . It is a solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The IUPAC name of Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is (1R,3r,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride . The InChI code is 1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5-,6+,7-; .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Physical And Chemical Properties Analysis
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a solid at room temperature . It has a molecular weight of 165.64 .
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a crucial component in the family of tropane alkaloids, which are known for their diverse biological activities. Research aimed at the stereoselective preparation of this structure has been significant due to the therapeutic potential of tropane alkaloids in treating neurological and psychiatric disorders such as Parkinson’s disease, depression, schizophrenia, and panic disorder .
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane core is vital for creating compounds with specific stereochemistry, which is essential for their biological activity. This process has attracted global attention, with methodologies focusing on achieving stereochemical control either in the transformation that generates the bicyclic scaffold or through desymmetrization of achiral tropinone derivatives .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl is employed in the synthesis of various organic compounds. Its role as a building block is crucial in developing new molecules for pharmaceuticals, agrochemicals, and dyestuffs .
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-fluoro-8-azabicyclo[32These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is recommended to be stored at 0-8°C , indicating that temperature could play a role in its stability.
properties
IUPAC Name |
(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFPYFRXZQTETP-FXFNDYDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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